molecular formula C9H14N4O4 B2536569 (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester CAS No. 307524-88-5

(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester

Cat. No. B2536569
CAS RN: 307524-88-5
M. Wt: 242.235
InChI Key: KXHBPRXHBKVNFH-UHFFFAOYSA-N
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Description

(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester (3,5-DTBA) is an organic compound with a wide range of applications in scientific research and biochemistry. It is a versatile molecule with a variety of uses, including as a substrate for enzymatic reactions, as a reagent in organic synthesis, and as a tool for studying the structure and function of proteins. 3,5-DTBA is an important tool for the advancement of scientific research and biochemistry, and it has been used in a wide range of studies in the fields of biochemistry and molecular biology.

Scientific Research Applications

Abstract

The chemical stability and hydrolytic reactions of tributyl phosphate (TBP), a compound structurally similar to (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester, have been extensively studied. TBP is known for its thermal stability and resistance to oxidation. Hydrolytic reactions primarily cleave the butyl or butoxy group, producing by-products such as butyl alcohol, dibutyl, and monobutyl phosphate. The hydrolysis rate is influenced by factors like acid concentration, temperature, and the presence of catalysts like acids and bases (Burger, 1955).

Triazine Scaffold in Medicinal Chemistry

Abstract

Triazine, a core structure of the compound , plays a significant role in medicinal chemistry. Triazines, including isomeric forms like 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, exhibit weak base characteristics and prefer nucleophilic substitution over electrophilic substitution due to weaker resonance energy compared to benzene. Triazine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. These findings highlight the potential of triazine nucleus as a significant moiety for future drug development (Verma, Sinha, & Bansal, 2019).

properties

IUPAC Name

butyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-2-3-4-17-6(14)5-10-7-8(15)11-9(16)13-12-7/h2-5H2,1H3,(H,10,12)(H2,11,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHBPRXHBKVNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CNC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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